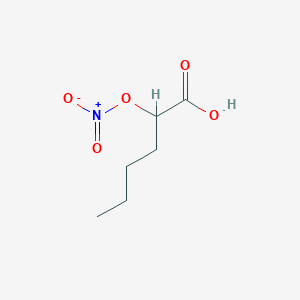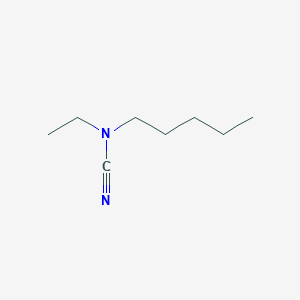
1,1-Dimethyl-3-nitro-2,3-dihydro-1H-silole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-3-nitro-2,3-dihydro-1H-silole is a unique organosilicon compound characterized by its silole ring structure Siloles are a class of compounds known for their interesting electronic properties, making them valuable in various scientific and industrial applications
Vorbereitungsmethoden
The synthesis of 1,1-Dimethyl-3-nitro-2,3-dihydro-1H-silole typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available precursors. One common method involves the nitration of a dimethylsilole precursor under controlled conditions to introduce the nitro group.
Reaction Conditions: The nitration reaction is usually carried out using a mixture of nitric acid and sulfuric acid at low temperatures to prevent over-nitration and decomposition of the product.
Industrial Production Methods: Industrial-scale production may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity this compound.
Analyse Chemischer Reaktionen
1,1-Dimethyl-3-nitro-2,3-dihydro-1H-silole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate.
Substitution: The silole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium catalysts, potassium permanganate, and various electrophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-3-nitro-2,3-dihydro-1H-silole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organosilicon compounds. Its unique electronic properties make it valuable in the study of silicon-based materials.
Biology: Research is ongoing to explore its potential as a bioactive molecule, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: The compound’s reactivity and ability to form stable complexes with metals make it a candidate for drug delivery systems and diagnostic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic devices.
Wirkmechanismus
The exact mechanism of action of 1,1-Dimethyl-3-nitro-2,3-dihydro-1H-silole depends on its specific application. Generally, the compound interacts with molecular targets through its nitro and silole groups, which can participate in various chemical reactions. The pathways involved often include electron transfer processes, coordination with metal ions, and interactions with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethyl-3-nitro-2,3-dihydro-1H-silole can be compared with other similar compounds:
Similar Compounds: Examples include 1,1-Dimethyl-2,3-dihydro-1H-silole, 1,1-Dimethyl-3-nitro-1H-silole, and 1,1-Dimethyl-3-amino-2,3-dihydro-1H-silole.
Uniqueness: The presence of both nitro and dimethyl groups in this compound distinguishes it from other siloles, providing it with unique reactivity and electronic properties. This makes it particularly valuable in applications requiring specific chemical behaviors.
Eigenschaften
CAS-Nummer |
78759-79-2 |
|---|---|
Molekularformel |
C6H11NO2Si |
Molekulargewicht |
157.24 g/mol |
IUPAC-Name |
1,1-dimethyl-3-nitro-2,3-dihydrosilole |
InChI |
InChI=1S/C6H11NO2Si/c1-10(2)4-3-6(5-10)7(8)9/h3-4,6H,5H2,1-2H3 |
InChI-Schlüssel |
ZRBFHUJBBXKNLY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(CC(C=C1)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


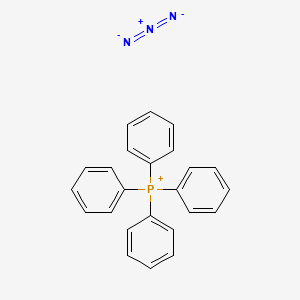

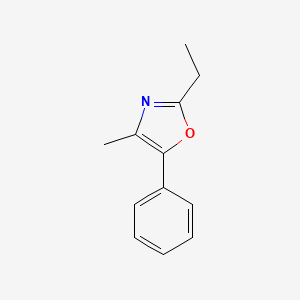

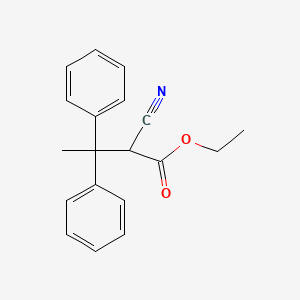
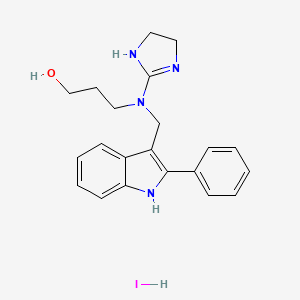
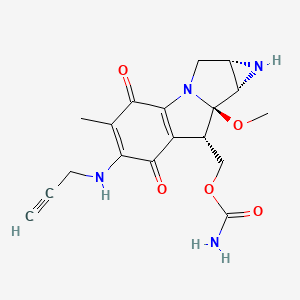

![[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14443030.png)
